8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one: is an organic compound that belongs to the class of oxazines This compound is characterized by the presence of an oxazine ring, which is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:
Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carbonyl compound.
Introduction of the Acetyl Group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazine ring or the acetyl group, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and benzyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
6-(Benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the acetyl group, which may affect its reactivity and biological activity.
8-Acetyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.
Uniqueness: 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both the acetyl and benzyloxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the ability to interact with a wide range of molecular targets.
Properties
IUPAC Name |
8-acetyl-6-phenylmethoxy-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTYAHMRXXVHKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610757 | |
Record name | 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869478-09-1 | |
Record name | 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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